molecular formula C21H28N2O B12704994 Diampromide, (R)- CAS No. 6086-67-5

Diampromide, (R)-

Cat. No.: B12704994
CAS No.: 6086-67-5
M. Wt: 324.5 g/mol
InChI Key: RXTHKWVSXOIHJS-GOSISDBHSA-N
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Chemical Reactions Analysis

Diampromide, ®- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diampromide, ®- has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.

    Biology: It is used in research to understand the biological mechanisms of pain and analgesia.

    Medicine: It is studied for its potential use as a pain management drug.

    Industry: It may be used in the development of new analgesic drugs with improved efficacy and safety profiles.

Mechanism of Action

Diampromide, ®- exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic effects .

Comparison with Similar Compounds

Diampromide, ®- is similar to other opioid analgesics such as:

    Propiram: Another opioid analgesic from the ampromide family.

    Phenampromide: A related compound with similar analgesic properties.

    Fentanyl: A potent opioid analgesic with a different chemical structure but similar pharmacological effects.

What sets Diampromide, ®- apart is its unique ring-opened structure, which may contribute to its distinct pharmacological profile .

Properties

CAS No.

6086-67-5

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[(2R)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide

InChI

InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m1/s1

InChI Key

RXTHKWVSXOIHJS-GOSISDBHSA-N

Isomeric SMILES

CCC(=O)N(C[C@@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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